

# Synthesis of (3,5-Diethoxyphenyl)methanol: A Detailed Protocol for Researchers

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## Compound of Interest

Compound Name: (3,5-Diethoxyphenyl)methanol

Cat. No.: B176365

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## Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of **(3,5-Diethoxyphenyl)methanol**, a valuable building block in the development of pharmaceutical agents and other fine chemicals. The synthesis is achieved through the reduction of 3,5-Diethoxybenzaldehyde using sodium borohydride, a mild and efficient reducing agent. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

## Introduction

**(3,5-Diethoxyphenyl)methanol** is an aromatic alcohol that serves as a key intermediate in the synthesis of a variety of organic molecules. Its structural motif is of interest in medicinal chemistry for the preparation of compounds with potential therapeutic activities. The protocol herein describes a straightforward and reliable method for the preparation of this alcohol from its corresponding aldehyde, 3,5-Diethoxybenzaldehyde, via a sodium borohydride reduction. This method is characterized by its simplicity, high yield, and the use of readily available and relatively safe reagents, making it suitable for standard organic chemistry laboratories.

## Overall Reaction

The synthesis of **(3,5-Diethoxyphenyl)methanol** is accomplished by the reduction of the aldehyde functional group of 3,5-Diethoxybenzaldehyde. Sodium borohydride ( $\text{NaBH}_4$ ) in a

protic solvent such as methanol (MeOH) serves as the reducing agent, selectively converting the aldehyde to a primary alcohol.

Reaction Scheme:

## Data Presentation

The following table summarizes the key reagents and their quantitative data for the synthesis of **(3,5-Diethoxyphenyl)methanol**.

Reagent/Product	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Molar Amount (mmol)	Quantity Used
3,5-Diethoxybenzaldehyde	120355-79-5	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	194.23	10.0	1.94 g
Sodium Borohydride (NaBH <sub>4</sub> )	16940-66-2	BH <sub>4</sub> Na	37.83	15.0	0.57 g
Methanol (MeOH)	67-56-1	CH <sub>4</sub> O	32.04	-	20 mL
Deionized Water (H <sub>2</sub> O)	7732-18-5	H <sub>2</sub> O	18.02	-	30 mL
1 M Hydrochloric Acid (HCl)	7647-01-0	HCl	36.46	-	As needed
Ethyl Acetate (EtOAc)	141-78-6	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	-	~60 mL
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	7757-82-6	Na <sub>2</sub> SO <sub>4</sub>	142.04	-	As needed
(3,5-Diethoxyphenyl)methanol	198623-56-2	C <sub>11</sub> H <sub>16</sub> O <sub>3</sub>	196.24	-	~1.9 g (Theo.)

## Experimental Protocol

### 1. Reaction Setup:

- In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.94 g (10.0 mmol) of 3,5-Diethoxybenzaldehyde in 20 mL of methanol.

- Stir the solution at room temperature until the aldehyde is completely dissolved.
- Place the flask in an ice-water bath to cool the solution to 0-5 °C.

## 2. Reduction:

- While maintaining the temperature at 0-5 °C, slowly add 0.57 g (15.0 mmol) of sodium borohydride to the stirred solution in small portions over a period of 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
- After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate = 7:3).

## 3. Work-up:

- Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the evolution of gas ceases and the pH of the solution is approximately neutral (pH ~7).
- Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.
- To the resulting aqueous residue, add 30 mL of deionized water.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate.

## 4. Isolation and Purification:

- Filter off the drying agent (anhydrous sodium sulfate).
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **(3,5-Diethoxyphenyl)methanol** as a pale yellow oil or solid.
- If necessary, the crude product can be further purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

#### 5. Characterization:

- The identity and purity of the final product can be confirmed by standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **(3,5-Diethoxyphenyl)methanol**.



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Caption: Workflow for the synthesis of **(3,5-Diethoxyphenyl)methanol**.

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